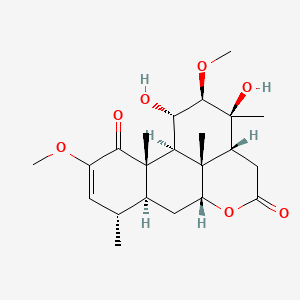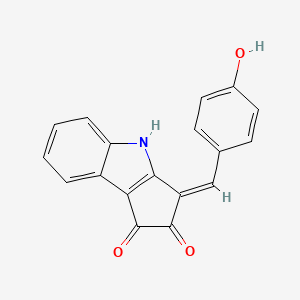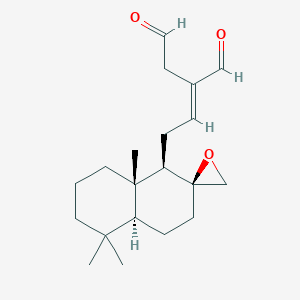
Florbenazine (18F)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Florbenazine F-18 is a radioconjugate composed of the vesicular monoamine transporter 2 targeting agent florbenazine, a dihydrotetrabenazine analog, labeled with the positron-emitting isotope fluorine F 18. This compound is primarily used as a tracer in positron emission tomography imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Florbenazine F-18 involves the incorporation of the fluorine F 18 isotope into the florbenazine molecule. The process typically includes the nucleophilic substitution of a leaving group with fluorine F 18, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of Florbenazine F-18 requires a cyclotron to produce the fluorine F 18 isotope. The synthesis is carried out in automated modules to ensure high radiochemical purity and yield. The final product is then formulated for intravenous administration .
Chemical Reactions Analysis
Types of Reactions: Florbenazine F-18 undergoes various chemical reactions, including nucleophilic substitution, where the fluorine F 18 isotope is introduced into the molecule. Other reactions include oxidation and reduction, which may occur during the metabolic processes in the body .
Common Reagents and Conditions: Common reagents used in the synthesis of Florbenazine F-18 include nucleophiles such as fluoride ions and leaving groups like tosylates or mesylates. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed: The major product formed from the synthesis of Florbenazine F-18 is the radiolabeled compound itself, which is used for imaging purposes. During metabolic processes, the compound may undergo further transformations, leading to various metabolites .
Scientific Research Applications
Florbenazine F-18 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a radiotracer to study chemical reactions and molecular interactions.
Biology: Helps in understanding the distribution and density of vesicular monoamine transporter 2 in biological systems.
Industry: Employed in the development of new diagnostic tools and imaging agents.
Mechanism of Action
Florbenazine F-18 is similar to other radiolabeled compounds used in positron emission tomography imaging, such as Florbetaben F-18 and Florbetapir F-18. Florbenazine F-18 is unique in its specific targeting of the vesicular monoamine transporter 2, making it particularly useful for studying neurological disorders involving this transporter .
Comparison with Similar Compounds
- Florbetaben F-18
- Florbetapir F-18
- Fluorodopa F-18
Florbenazine F-18 stands out due to its high specificity and affinity for the vesicular monoamine transporter 2, providing valuable insights into the functioning of the nervous system and aiding in the diagnosis of related disorders.
Properties
CAS No. |
956903-29-0 |
|---|---|
Molecular Formula |
C21H32FNO3 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(2R,3R,11bR)-9-(3-(18F)fluoranylpropoxy)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C21H32FNO3/c1-14(2)9-16-13-23-7-5-15-10-21(26-8-4-6-22)20(25-3)11-17(15)18(23)12-19(16)24/h10-11,14,16,18-19,24H,4-9,12-13H2,1-3H3/t16-,18-,19-/m1/s1/i22-1 |
InChI Key |
GNKGXQHHUUEYQV-WTHAECTESA-N |
SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OCCCF |
Isomeric SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OCCC[18F] |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OCCCF |
| 956903-29-0 | |
Synonyms |
(18F)AV-133 (18F)FP-DTBZ 9-(18F)fluoropropyl-dihydrotetrabenazine 9-fluoropropyldihydrotetrabenazine AV 133 AV-133 AV133 cpd florbenazine F 18 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Piperidinoethoxyphenyl]-3-[4-hydroxyphenyl]-2h-benzo(b)pyran](/img/structure/B1257494.png)
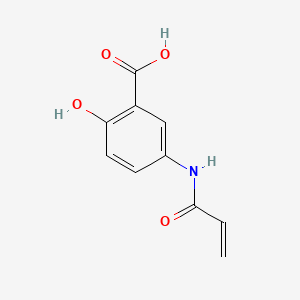
![(2-Phenylcyclopropyl)-[2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]methanone](/img/structure/B1257496.png)


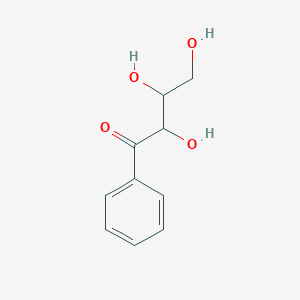
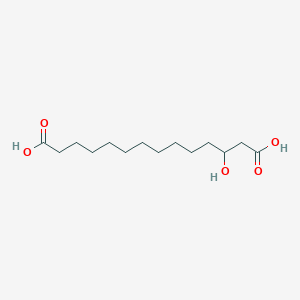
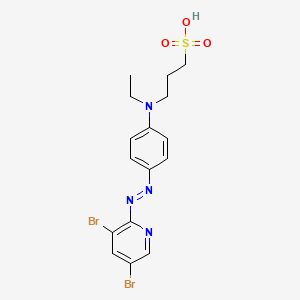
![(8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,7,17-triol](/img/structure/B1257507.png)
